

A Comparative Guide to MET Inhibitors: AMG-208 Versus Other Key Players

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Compound of Interest

Compound Name: *Amg-208*

Cat. No.: *B1684691*

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The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of **AMG-208**, a selective small-molecule MET inhibitor, with other notable MET inhibitors, supported by available preclinical and clinical data.

Mechanism of Action of MET Inhibitors

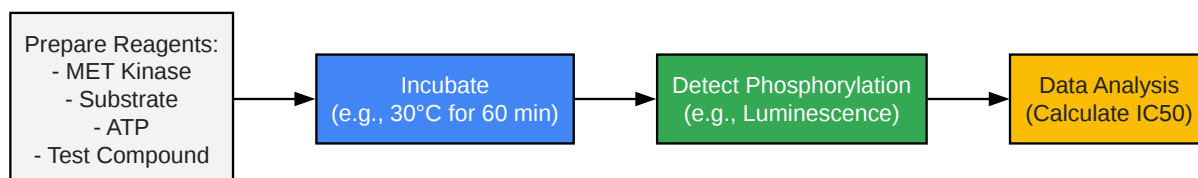
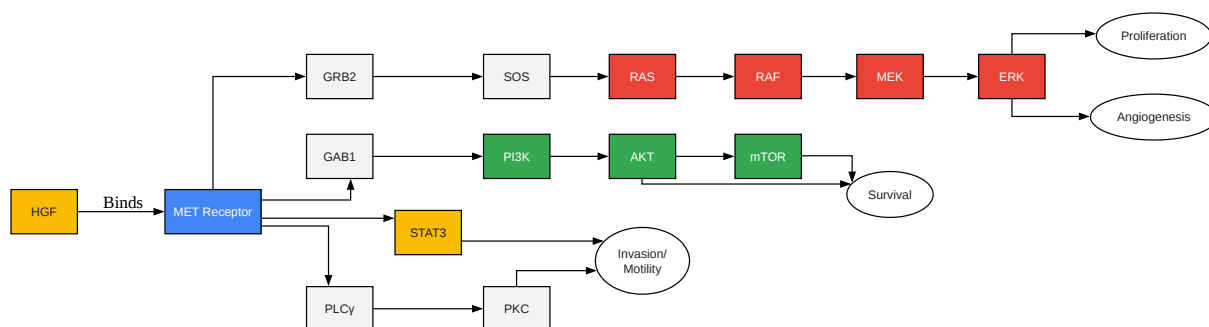
MET inhibitors can be broadly categorized into two main classes: small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. Small-molecule TKIs, such as **AMG-208**, crizotinib, and cabozantinib, typically target the ATP-binding pocket of the MET kinase domain, thereby inhibiting its catalytic activity and downstream signaling. This blockade can be either ligand-dependent or ligand-independent. Monoclonal antibodies, on the other hand, target either the MET receptor or its ligand HGF, preventing receptor activation.

AMG-208 is a selective, orally bioavailable small-molecule inhibitor of the c-Met proto-oncogene. It exerts its antineoplastic activity by inhibiting both ligand-dependent and independent c-Met activation, which in turn can lead to the inhibition of cell growth in tumors that overexpress c-Met.

The MET Signaling Pathway

Upon binding of HGF, the MET receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. These phosphorylated residues serve as docking sites for various downstream signaling molecules, leading to the activation of several key pathways that drive cancer progression.

Diagram of the MET Signaling Pathway



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